1-Benzyl-1-pyrazinium Bromide
Description
Significance of Pyrazinium Scaffolds in Contemporary Organic Chemistry
Pyrazine (B50134) and its related heterocyclic scaffolds are fundamental structural motifs in a vast array of chemical entities. These six-membered aromatic rings, containing two nitrogen atoms in a 1,4-arrangement, are not merely chemical curiosities but are integral to numerous fields of study. In medicinal chemistry, pyrazine rings are recognized as "privileged structures," meaning they are frequently found in molecules with diverse and potent pharmacological activities. wikipedia.org Their presence is noted in various natural products, and they form the core of many synthetic drugs, including those with anticancer and antiviral properties. njchm.comrsc.org
The utility of the pyrazine scaffold extends into materials science and synthetic methodology. Polyfluorinated pyrazine systems, for example, serve as versatile building blocks for constructing complex, polyfunctional molecules that are otherwise difficult to access. rsc.org This adaptability makes them valuable in the development of new chemical entities for the life sciences industries, particularly in the drug discovery process where low molecular weight, functionalized heterocyclic derivatives are in high demand. rsc.org Furthermore, the unique electronic properties of the pyrazine ring make it a component of interest in the design of functional materials, such as those used in organic electronics. mdpi.com
Overview of Quaternary Pyrazinium Salts and Their Distinct Chemical Reactivity
Quaternization of the pyrazine ring—the process of alkylating one of its nitrogen atoms—transforms the neutral heterocycle into a positively charged quaternary pyrazinium salt. This structural modification profoundly alters the molecule's chemical reactivity. The most common method for their synthesis is the Menschutkin reaction, which involves treating pyrazine with an alkyl halide, such as benzyl (B1604629) bromide. rsc.orgnih.gov A notable characteristic of pyrazine is that the quaternization reaction typically occurs at only one of the two nitrogen atoms. nih.gov The introduction of the first positively charged group significantly decreases the nucleophilicity of the second nitrogen atom, making di-quaternization difficult to achieve. nih.gov
The presence of the positive charge on the pyrazinium ring renders it highly susceptible to attack by nucleophiles. This enhanced reactivity is a key feature of their chemistry. For instance, N-acylpyrazinium salts readily undergo regioselective addition of Grignard reagents to produce substituted 1,2-dihydropyrazines, which are valuable synthetic intermediates. Another facet of their reactivity is demonstrated in polymerization reactions. Under thermal or photochemical stimulation, certain benzylpyrazinium salts can generate a benzyl cation, which acts as an initiating species for the cationic polymerization of monomers like epoxides. rsc.orgnih.gov This property makes them useful as latent initiators, which remain dormant until activated by a specific trigger like heat or UV light. rsc.orgresearchgate.net
Research Focus on 1-Benzyl-1-pyrazinium Bromide: Current State and Unexplored Potential
This compound is synthesized through the direct reaction of pyrazine and benzyl bromide. rsc.org This reaction yields the mono-quaternized salt as a precipitate. rsc.orgnih.gov While the compound itself is a stable salt, much of the documented research utilizes it as a precursor for more complex systems.
A significant application is in the field of polymer chemistry. This compound is the starting material for producing benzyl pyrazinium hexafluoroantimonate (BPH) via an anion exchange reaction. rsc.orgmasterorganicchemistry.com BPH has been identified as an effective photo-latent initiator for the polymerization of epoxide monomers. rsc.orgresearchgate.netmasterorganicchemistry.com Upon photo-irradiation, it generates the initiating cationic species, enabling controlled polymerization reactions. rsc.orgnih.gov
In materials science, related 1-(R-benzyl)pyrazinium cations have been used as counter-ions in the synthesis of metal complexes, specifically with maleonitriledithiolate (mnt). These resulting complexes, such as [NO₂BzPz]₂[Ni(mnt)₂] and [BrBzPz]₂[Pd(mnt)₂], are studied for their potential in creating conducting and magnetic materials. This highlights a key role for this compound as a building block for advanced functional materials.
Despite these applications, the potential of this compound itself remains partially unexplored. Research into analogous quaternary heterocyclic salts suggests promising avenues for future investigation. For example, related pyridinium (B92312) and pyridazinium salts have been investigated for their biological activities, including potential as oncolytic agents and corrosion inhibitors. The broad exploration of quaternary ammonium (B1175870) salts for antibacterial properties also suggests a potential, yet unconfirmed, area of study for this specific pyrazinium salt.
Interactive Data Table: Properties of this compound and its Reactants
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Appearance | Key Properties |
|---|---|---|---|---|
| Pyrazine | C₄H₄N₂ | 80.09 | Colorless to pale yellow crystalline solid | Aromatic, weakly basic, precursor in synthesis. |
| Benzyl Bromide | C₇H₇Br | 171.04 | Colorless liquid | Strong lachrymator; used to introduce benzyl groups. wikipedia.org |
| This compound | C₁₁H₁₁BrN₂ | 251.12 | White precipitate/solid | Quaternary ammonium salt; product of Menschutkin reaction; precursor for photo-initiators. rsc.orgnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzylpyrazin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.BrH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-9H,10H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAGLNLCWGCFDS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=NC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541456 | |
| Record name | 1-Benzylpyrazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163800-97-3 | |
| Record name | 1-Benzylpyrazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyl 1 Pyrazinium Bromide and Analogous Pyrazinium Quaternary Salts
Conventional Quaternization Strategies for Pyrazine (B50134) Derivatives
Conventional methods for the synthesis of pyrazinium quaternary salts primarily involve the direct alkylation of the pyrazine nitrogen atom.
N-Alkylation Protocols with Benzyl (B1604629) Halides and Related Electrophiles
The most common method for synthesizing 1-benzyl-1-pyrazinium bromide is through the N-alkylation of pyrazine with benzyl halides, such as benzyl bromide. nih.govontosight.ai This reaction, a type of Menschutkin reaction, involves the direct interaction of the nucleophilic nitrogen atom of the pyrazine ring with the electrophilic benzyl halide. nih.gov The reaction typically results in the formation of a monoquaternary salt, as the initial quaternization significantly reduces the nucleophilicity of the second nitrogen atom. nih.govresearchgate.net
The synthesis of benzyl pyrazinium hexafluoroantimonate (BPH), a related compound, involves a two-step process. Initially, benzyl bromide reacts with pyrazine to form benzyl pyrazinium bromide. Subsequently, the bromide anion is exchanged with a hexafluoroantimonate anion (SbF₆⁻). nih.gov This anion exchange is a common strategy to modify the properties of the resulting salt. google.com
The quaternization of pyridine (B92270) derivatives, which are structurally similar to pyrazines, also utilizes benzyl chloride as a quaternizing agent. ontosight.ai These reactions highlight the general applicability of benzyl halides in the synthesis of N-arylmethyl quaternary ammonium (B1175870) salts.
| Reactants | Reaction Type | Product | Key Features |
|---|---|---|---|
| Pyrazine and Benzyl Bromide | Menschutkin Reaction (N-Alkylation) | This compound | Direct quaternization of one nitrogen atom. nih.gov |
| Benzyl Pyrazinium Bromide and NaSbF₆ | Anion Exchange | Benzyl Pyrazinium Hexafluoroantimonate (BPH) | Modification of the counter-anion. nih.gov |
| Pyridine and Benzyl Chloride | Quaternization | Benzyl-quaternized Pyridine Derivatives | General method for N-benzyl heterocycles. ontosight.ai |
Regioselectivity and Positional Specificity in Mono-quaternization of Pyrazine
The mono-quaternization of pyrazine is a direct consequence of the electronic properties of the pyrazine ring. Pyrazine is a 6π-electron-deficient heteroaromatic compound. researchgate.net The presence of two electron-withdrawing nitrogen atoms in a para arrangement makes pyrazine a weaker base than pyridine. researchgate.netunimas.my
Once one of the nitrogen atoms is quaternized, the electron-withdrawing effect of the newly formed pyrazinium cation drastically reduces the nucleophilicity of the remaining nitrogen atom. nih.govresearchgate.net This deactivation effect makes the formation of a diquaternary salt under standard alkylating conditions highly unfavorable. researchgate.net Studies on the quaternization of various diazines, including pyrazine, pyrimidine, and pyridazine, have consistently shown that only mono-quaternary salts are formed with alkyl halides. researchgate.net
The regioselectivity of amination in substituted pyrazines has also been studied, providing insights into the electronic and steric factors that influence reactions at the nitrogen atoms. researchgate.net
Strategies for Accessing Diquaternary Pyrazinium Salts
While direct diquaternization of pyrazine with alkyl halides is challenging, specific strategies have been developed to synthesize diquaternary pyrazinium salts. One successful approach involves the use of powerful alkylating agents like triethyloxonium (B8711484) fluoroborate in a suitable solvent such as dichloroethane. unimas.my This method has been reported to produce high yields of diquaternary pyrazine derivatives. unimas.my Another method involves the use of base-fused trimethyloxonium (B1219515) tetrafluoroborate (B81430). unimas.my
The difficulty in diquaternization is attributed to the significant difference in basicity between the first and second nitrogen atoms of pyrazine, with their dissociation constants (pKa) differing by a factor of approximately 10⁶. researchgate.net
| Salt Type | Synthetic Challenge | Successful Strategy | Rationale for Challenge |
|---|---|---|---|
| Monoquaternary | Generally straightforward | N-alkylation with benzyl halides. nih.gov | Sufficient nucleophilicity of one nitrogen atom. |
| Diquaternary | Highly challenging via direct alkylation | Use of potent alkylating agents like triethyloxonium fluoroborate. unimas.my | Drastic reduction in nucleophilicity after the first quaternization. nih.govresearchgate.net |
Advanced and Specialized Synthetic Approaches
Beyond conventional methods, specialized techniques have been developed for the synthesis of pyrazinium quaternary salts, often to introduce specific labels or to construct the pyrazine ring itself.
Nuclear-Chemical Synthetic Pathways for 1,4-Diazine Quaternary Salts
A novel approach for the synthesis of N-phenyl quaternary derivatives of pyrazine and quinoxaline (B1680401) involves a nuclear-chemical method. scirp.orgscirp.org This technique utilizes the generation of free phenyl cations from the β-decay of tritium (B154650) in doubly tritium-labeled benzene. scirp.orgscirp.orgresearchgate.net These highly reactive phenyl cations can then react with the nitrogen atoms of 1,4-diazines, leading to the formation of N-phenyl quaternary salts. scirp.orgscirp.org
This method offers a unique, solvent-free pathway to previously unknown N-phenyl derivatives of 1,4-diazines, which are potential radioactive biomarkers. scirp.orgscirp.org The reaction proceeds via electrophilic addition (AdE) to the nitrogen atom. scirp.orgscirp.org The radiochemical yields of the quaternary salts have been determined for various 1,4-diazines. scirp.orgscirp.org
Ring-Closure Precursor Methodologies for Substituted Pyrazinium Cores
Instead of starting with a pre-formed pyrazine ring, substituted pyrazinium cores can be synthesized through ring-closure reactions. These methods build the heterocyclic ring from acyclic precursors.
One common strategy for forming the pyrazine ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation of the resulting dihydropyrazine (B8608421). researchgate.netunimas.my Various oxidizing agents, such as copper(II) oxide and manganese oxide, are employed for this purpose. unimas.my
More complex, multi-substituted pyrazinones can be synthesized through multi-step sequences. For instance, 1,5,6-trisubstituted 2(1H)-pyrazinones have been prepared from mesoionic compounds reacting with tosylmethyl isocyanide (TosMIC). jst.go.jp Ring-closing metathesis (RCM) has also emerged as a powerful tool for constructing heterocyclic rings, including those found in natural products containing dihydropyran and dihydrofuran moieties, which can be precursors to pyrazine-containing structures. rsc.org Furthermore, the synthesis of substituted pyridines and pyridazines has been achieved via ring-closing metathesis, followed by an elimination step to create the aromatic system. rsc.org
Metal-Catalyzed Routes for Pyrazinium Salt Synthesis
Transition metal-catalyzed reactions are fundamental in the synthesis and functionalization of the pyrazine core, which can then be quaternized. researchgate.net While direct metal-catalyzed N-alkylation of pyrazine to form quaternary salts is less common, metal catalysts play a crucial role in constructing the pyrazinium precursors.
Manganese-based pincer complexes have been utilized in the dehydrogenative self-coupling of 2-amino alcohols to produce 2,5-substituted pyrazine derivatives. acs.org This method is notable for generating water and hydrogen gas as the only byproducts. acs.org The resulting substituted pyrazines can subsequently undergo quaternization. A plausible mechanism involves the manganese-catalyzed dehydrogenation of the β-amino alcohol to an aldehyde intermediate, which then undergoes self-coupling and subsequent aromatization to the pyrazine ring. acs.org
Palladium catalysts are extensively used for C-C and C-X bond formation on the pyrazine ring, including Suzuki, Stille, and Sonogashira coupling reactions. researchgate.net These reactions allow for the introduction of a wide variety of substituents onto the pyrazine ring prior to quaternization. For instance, bromopyrazines can be coupled with various boronic acids in Suzuki reactions to yield functionalized pyrazines. researchgate.net
Furthermore, iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazines, after activation with benzyl bromide to form the corresponding pyrazinium salts, provides a route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives with high enantioselectivity. thieme-connect.com The addition of cesium carbonate was found to be critical for high conversion and preventing racemization. thieme-connect.com
Below is a table summarizing some metal-catalyzed reactions relevant to the synthesis of pyrazine derivatives that can be precursors to pyrazinium salts.
| Catalyst Type | Reaction | Substrates | Products | Reference |
| Manganese Pincer Complex | Dehydrogenative Self-Coupling | 2-Amino Alcohols | 2,5-Substituted Pyrazines | acs.org |
| Palladium | Suzuki Coupling | Bromopyrazines, Boronic Acids | Substituted Pyrazines | researchgate.net |
| Iridium | Asymmetric Hydrogenation | Pyrrolo[1,2-a]pyrazinium Salts | Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines | thieme-connect.com |
Green Chemistry Principles in Quaternization of Pyrazine Systems
The application of green chemistry principles to the synthesis of pyrazinium salts focuses on reducing waste, using less hazardous materials, and improving energy efficiency. A significant advancement in this area is the use of microwave-assisted synthesis. researchgate.net This method has been shown to increase both the reaction rate and yields for the preparation of N-alkylpyridazinium ionic liquids, a related class of compounds, by providing more efficient heating compared to conventional methods. researchgate.net
The quaternization of pyrazine with alkyl and polyfluoroalkyl halides can be performed under neat (solvent-free) conditions or in less hazardous solvents like water, which aligns with green chemistry principles. dntb.gov.uaresearchgate.net The formation of low-melting-point salts, some of which are classified as ionic liquids, is a notable outcome of these reactions. researchgate.netthieme-connect.com
The use of natural catalysts is another green approach. An extract of onion has been demonstrated as an efficient catalyst for the synthesis of pyrazine derivatives from the condensation of diamines and epoxides at room temperature. ajgreenchem.com This method boasts high atom economy, the use of readily available starting materials, and operational simplicity. ajgreenchem.com The organic acids present in the onion extract are believed to catalyze the reaction. ajgreenchem.com
The following table highlights some green chemistry approaches to pyrazine and pyrazinium salt synthesis.
| Green Chemistry Principle | Method | Key Features | Reference |
| Energy Efficiency | Microwave-Assisted Synthesis | Increased reaction rate and yields, shorter reaction times. | researchgate.net |
| Safer Solvents/Reaction Conditions | Neat or Aqueous Conditions | Reduces or eliminates the use of hazardous organic solvents. | dntb.gov.uaresearchgate.net |
| Use of Renewable Feedstocks/Biocatalysis | Onion Extract Catalysis | Employs a natural, readily available catalyst; room temperature reaction. | ajgreenchem.com |
Synthesis of Fused Heterocyclic Systems Incorporating Pyrazinium Moieties (e.g., 1,2,3-Triazolo[1,5-a]pyrazinium Salts)
The synthesis of fused heterocyclic systems containing a pyrazinium moiety, such as 1,2,3-triazolo[1,5-a]pyrazinium salts, represents a more complex synthetic challenge. These compounds are of interest for their potential applications in medicinal chemistry and materials science. researchgate.netdntb.gov.ua
One-pot cycloaddition reactions are a powerful tool for constructing these fused systems. clockss.org For example, dntb.gov.uaresearchgate.netmdpi.comtriazolo[1,5-a]pyrazine derivatives can be synthesized from ynones and amino azides via a Huisgen 1,3-dipolar cycloaddition, followed by intramolecular cyclization. clockss.org
Another approach involves the reaction of 2-pyrazinyl ketone hydrazones with reagents like tribromophenol bromine (TBB) and ammonium tetrafluoroborate (NH₄BF₄) to afford 1,2,3-triazolo[1,5-a]pyrazinium tetrafluoroborates. mdpi.com The yields of these reactions can be significantly influenced by the substituents on the starting materials. mdpi.com
Solid-phase assisted synthesis has also been employed for the preparation of 1,2,3-triazolo[1,5-a]pyrazines. mdpi.com This methodology allows for the traceless synthesis of these fused heterocycles through the intramolecular cyclization of a polymer-supported hydrazone. mdpi.com
Furthermore, researchgate.netclockss.orgmdpi.comtriazolo[4,3-a]pyrazinium-3-aminides have been synthesized by treating pyrazin-2-yl thiosemicarbazide (B42300) derivatives with dicyclohexylcarbodiimide (B1669883) (DCC). These pyrazinium aminides exhibit notable stability in acidic conditions.
The table below summarizes selected synthetic routes to fused pyrazinium systems.
| Fused System | Synthetic Method | Key Reagents | Reference |
| 1,2,3-Triazolo[1,5-a]pyrazinium Salts | Cyclization of Hydrazones | 2-Pyrazinyl ketone hydrazones, TBB, NH₄BF₄ | mdpi.com |
| 1,2,3-Triazolo[1,5-a]pyrazines | One-Pot Cycloaddition | Ynones, Amino Azides | clockss.org |
| 1,2,3-Triazolo[1,5-a]pyrazines | Solid-Phase Assisted Synthesis | Polymer-supported hydrazones | mdpi.com |
| researchgate.netclockss.orgmdpi.comTriazolo[4,3-a]pyrazinium-3-aminides | Cyclization of Thiosemicarbazides | Pyrazin-2-yl thiosemicarbazide, DCC |
Mechanistic Investigations of 1 Benzyl 1 Pyrazinium Bromide and Pyrazinium Salt Reactivity
Nucleophilic Addition Reactions on the Pyrazinium Ring System
The electron-deficient nature of the pyrazinium ring makes it a prime target for nucleophilic attack. This section explores several key nucleophilic addition reactions, highlighting the regioselectivity and synthetic utility of these processes.
Regioselective Additions of Organometallic Reagents (e.g., Grignard Reagents)
The addition of Grignard reagents to N-acylpyrazinium salts provides a direct route to substituted 1,2-dihydropyrazines. nih.govnih.gov This reaction is highly regioselective, with the nucleophile preferentially attacking the C2 position of the pyrazinium ring. nih.gov The resulting dihydropyrazines can be obtained in yields ranging from moderate to excellent (45–100%). nih.govnih.gov
The nature of the substituent on the pyrazinium ring influences the reaction's efficiency. For instance, the presence of an aryl group on the ring leads to trisubstituted dihydropyrazines in good yields (78–100%). nih.govbeilstein-journals.org Alkyl substitutions, such as with ethyl or benzyl (B1604629) groups, also afford the corresponding dihydropyrazines in high yield (81%). nih.govbeilstein-journals.org Even with electron-donating alkoxy groups, the desired dihydropyrazines are formed in moderate to good yields (45–88%). nih.govbeilstein-journals.org However, the presence of an electron-withdrawing ester group results in a lower yield (49%). nih.govbeilstein-journals.org These 1,2-dihydropyrazines are valuable intermediates that can be converted to substituted Δ⁵-2-oxopiperazines under acidic conditions. nih.govnih.gov
A conceptually similar one-pot strategy for synthesizing protected substituted piperazines involves the addition of Grignard reagents to pyrazine (B50134) N-oxides, yielding products in 33-91% over three steps. researchgate.net
Table 1: Regioselective Addition of Grignard Reagents to N-Acylpyrazinium Salts nih.govbeilstein-journals.org
| Substituent on Pyrazinium Ring | Product | Yield (%) |
| Aryl | Trisubstituted 1,2-dihydropyrazine | 78–100 |
| Alkyl (Ethyl or Benzyl) | Disubstituted 1,2-dihydropyrazine | 81 |
| Alkoxy (Electron-donating) | Disubstituted 1,2-dihydropyrazine | 45–88 |
| Ester (Electron-withdrawing) | Disubstituted 1,2-dihydropyrazine | 49 |
Reactivity with Silylated Nucleophiles (e.g., TMS-Ketene Acetals)
Silylated nucleophiles, such as trimethylsilyl (B98337) (TMS)-ketene acetals, have also been employed in reactions with pyrazinium salts. nih.gov A double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyrazines activated by methyl chloroformate has been shown to produce polycyclic γ-lactones in moderate yields. beilstein-journals.org Furthermore, TMS-ketene acetals can be regioselectively added to substituted N-triflate pyrazinium salts, also leading to the formation of γ-lactones. beilstein-journals.org The use of silylated allylic carbonates with ruthenium catalysts also provides a pathway to functionalized vinylsilanes through nucleophilic substitution. acs.org
Reductive Transformations of N-Acylpyrazinium Salts (e.g., Tributyltin Hydride Reductions)
The reduction of N-acylpyrazinium salts offers another avenue for the synthesis of dihydropyrazine (B8608421) derivatives. Tributyltin hydride (n-Bu₃SnH) has been effectively used for the regioselective reduction of 3-substituted N-acylpyrazinium salts, affording 3-substituted 1,2-dihydropyrazines in yields of 56–94%. acs.orgresearchgate.net The presence of electron-donating groups on the pyrazinium salt favors the formation of the 1,2-isomers due to their greater stability over the 1,6-isomers. acs.org These organotin hydrides are effective radical reducing agents due to the relatively weak tin-hydrogen bond. organic-chemistry.org Under mild acidic conditions, a 3-methoxy substituted 1,2-dihydropyrazine can be hydrolyzed in excellent yield. acs.org
Electrophilic Reaction Pathways of Pyrazinium Cations (e.g., AdE and SE Mechanisms in Quaternization)
While nucleophilic additions are common, pyrazinium cations also participate in electrophilic reactions. The quaternization of 1,4-diazines, such as pyrazine and quinoxaline (B1680401), with nucleogenic phenyl cations proceeds through both electrophilic addition (AdE) and electrophilic substitution (SE) mechanisms to form quaternary salts. scirp.org The radiochemical yield of these quaternary salts is reported to be 4.0% ± 0.5% for pyrazine and 6.0% ± 0.5% for quinoxaline. scirp.org Pyrazines are generally more resistant to electrophilic substitution at the ring carbons than pyridines. researchgate.net The quaternization of pyrazine at the N4 position, when substituted at the 2-position with a chlorine or carboxamide group, can achieve a 50% yield. google.com
Intramolecular Cyclization and Rearrangement Mechanisms Involving Pyrazinium Intermediates
Pyrazinium intermediates are key players in various intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems. For instance, pyridinium (B92312) 1,4-zwitterions can undergo a (4 + 2) cyclization with 1-sulfonyl-1,2,3-triazoles to form pyrido[1,2-a]pyrazine derivatives. mdpi.com Similarly, quinolinium 1,4-zwitterions react with activated terminal alkynes in a (5 + 1) cyclization to produce pyrazino[1,2-a]quinoline compounds. mdpi.com
The synthesis of pyrazino[1,2-a]indoles can be achieved through the intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles using various catalysts. nih.gov Another approach involves a base-mediated cyclization of Ugi condensation intermediates to yield pyrazinoindolones. nih.gov Furthermore, heterocyclic substrates containing a conjugated alkyne and a pendant nitrile can cyclize via a tetradehydro-Diels–Alder reaction to form a new fused pyridine (B92270) ring. nih.gov
Rearrangement reactions, such as the Smiles rearrangement, can also involve pyrazinium-like intermediates. acs.orgnptel.ac.in The classical Smiles rearrangement is a polar, thermally activated process involving intramolecular nucleophilic attack. acs.org However, photo-induced radical mechanisms have also been identified. acs.org
Theoretical Frameworks for Understanding Pyrazinium Ring Reactivity and Stability
Theoretical studies, primarily using density functional theory (DFT), provide valuable insights into the electronic structure, stability, and reactivity of the pyrazine ring. wiley.comresearchgate.net These calculations help in predicting properties such as heats of formation (HOFs) and bond dissociation energies (BDE). wiley.com For instance, N-oxidation of the pyrazine ring can either decrease or increase the HOF depending on the nature of neighboring substituents. wiley.com
DFT calculations at the B3LYP/6-311G** level have been used to predict the HOFs of pyrazine derivatives. wiley.com The thermal stability, evaluated through BDEs, indicates that the homolysis of C–NO₂ bonds is a primary dissociation pathway. wiley.com Theoretical studies have also been conducted on the structure and electronic properties of condensed triazolium betaines, including nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazinium-3-aminides, using semi-empirical and ab initio methods to understand their potential for molecular rearrangement. hw.ac.uk
Furthermore, DFT studies on various diazines, including pyrazine, have shown that the presence of nitrogen atoms in the aromatic ring decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which influences the molecule's electronic properties and reactivity. researchgate.net
Applications of 1 Benzyl 1 Pyrazinium Bromide in Organic Synthesis and Chemical Transformations
Role as a Synthetic Precursor for Saturated and Unsaturated Nitrogen Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active molecules and pharmaceuticals. nih.govrsc.org 1-Benzyl-1-pyrazinium bromide plays a crucial role as a starting material for the synthesis of various saturated and unsaturated nitrogen heterocycles, including substituted 1,2-dihydropyrazines, Δ⁵-2-oxopiperazine structures, and polycyclic γ-lactones.
Synthesis of Substituted 1,2-Dihydropyrazines
Substituted 1,2-dihydropyrazines are valuable intermediates in organic synthesis. The reaction of N-acylpyrazinium salts, which can be derived from precursors like this compound, with Grignard reagents provides a regioselective route to these compounds. beilstein-journals.org
The addition of various alkyl and aryl Grignard reagents to alkoxy-substituted pyrazinium salts has been shown to produce 1,2-dihydropyrazines in moderate to good yields. beilstein-journals.org For instance, reacting methoxy-substituted pyrazinium salts with a range of alkyl Grignard reagents resulted in yields between 48% and 73%. beilstein-journals.org Similarly, aryl Grignard reagents, including those with electron-donating or electron-withdrawing groups, also yielded the desired dihydropyrazine (B8608421) products in moderate amounts. beilstein-journals.org The use of benzyloxy- or p-methoxybenzyloxy (PMB)-substituted pyrazinium salts gave comparable yields to their methoxy (B1213986) counterparts. beilstein-journals.org Furthermore, an alkyl substitution on the pyrazinium salt with an ethyl or benzyl (B1604629) group led to an 81% yield for the corresponding dihydropyrazine products. beilstein-journals.org
| Reactant Type | Substituent on Pyrazinium Salt | Product | Yield Range |
| Alkyl Grignard Reagents | Methoxy | Substituted 1,2-Dihydropyrazines | 48% - 73% |
| Aryl Grignard Reagents | Methoxy | Substituted 1,2-Dihydropyrazines | Moderate |
| Grignard Reagents | Benzyloxy or PMB | Substituted 1,2-Dihydropyrazines | Comparable to methoxy |
| Alkyl Group (Ethyl or Benzyl) | - | Substituted 1,2-Dihydropyrazines | 81% |
| Grignard Reagents | Disubstituted with alkoxy groups | Dihydropyrazine | 45% - 88% |
| Grignard Reagents | Electron-withdrawing ester group | Dihydropyrazine | 49% |
Derivatization to Δ⁵-2-Oxopiperazine Structures
The substituted 1,2-dihydropyrazines synthesized from pyrazinium salts serve as precursors for Δ⁵-2-oxopiperazine structures. beilstein-journals.org This transformation is typically achieved through hydrolysis. For example, the phenyl-substituted 1,2-dihydropyrazine, synthesized from a benzyloxy-substituted N-acylpyrazinium salt, can be hydrolyzed with 1 M aqueous HCl in methanol (B129727) to yield the corresponding Δ⁵-2-oxopiperazine in good yield (80%). beilstein-journals.org This method has been successfully applied to produce various disubstituted Δ⁵-2-oxopiperazines with yields ranging from 71% to 80%. beilstein-journals.org These compounds are significant as they can be further reduced to obtain mono- and disubstituted 2-oxopiperazines. beilstein-journals.org
Formation of Polycyclic γ-Lactones
The activation of pyrazines allows for the addition of nucleophiles to form more complex structures, including polycyclic γ-lactones. nih.gov A notable method involves the double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyrazines that have been activated with methyl chloroformate, which results in the formation of these lactones in moderate yields. beilstein-journals.orgnih.gov This approach highlights the utility of activated pyrazinium species, derivable from precursors such as this compound, in constructing intricate polycyclic systems.
Utility in the Development of Complex Fused Heterocyclic Scaffolds (e.g., Azapentalenes)
This compound and its derivatives are instrumental in the synthesis of complex fused heterocyclic scaffolds, such as azapentalenes. mdpi.com These compounds, which contain a 1H-1,2,3-triazolo[4,5-b]pyrazine nucleus, are of interest due to their luminescent and complexation properties. mdpi.com
One synthetic route to azapentalenes involves the intramolecular cyclization of a pyrazine (B50134) precursor. For instance, 2-azido-3-chloropyrazine can be reacted with pyrazole (B372694) or 1,2,4-triazole (B32235) to form an intermediate, 2-azido-3-(1H-pyrazol-1-yl)pyrazine. mdpi.com This intermediate then undergoes cyclization with the loss of nitrogen to yield the azapentalene structure. mdpi.com This method has been shown to produce various derivatives in yields ranging from 63% to 97%. mdpi.com
Contribution to the Synthesis of Labeled Compounds for Mechanistic Studies (e.g., Tritium (B154650) Labeling)
Isotopically labeled compounds, particularly those containing deuterium (B1214612) and tritium, are crucial tools in drug discovery and development for studying reaction mechanisms and the metabolic fate of drugs. acs.orgacs.org this compound can serve as a precursor for molecules that undergo hydrogen isotope exchange reactions, facilitating the introduction of labels like tritium. nih.gov
A common method for tritium labeling involves hydrogen isotope exchange (HIE) catalyzed by metal complexes, such as those containing iridium or rhodium. nih.gov In this process, a C-H bond in the substrate is activated, allowing for the exchange of a hydrogen atom with a tritium atom from a tritium source like tritium gas or tritiated water. nih.gov This method is advantageous as it can often be performed directly on the substrate without altering its chemical structure. nih.gov The development of catalysts has allowed for the labeling of a wide range of pharmaceutically relevant structures, including those with benzylic carbons. acs.org
For example, rhodium nanoparticles generated in situ have been shown to catalyze the labeling of benzylic C(sp³)–H positions. acs.org This easy-to-implement process uses a commercially available rhodium dimer that decomposes under a deuterium or tritium gas atmosphere. acs.org
Precursors for Ionic Liquid Formulations via Metathesis Reactions
Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C) and have a wide range of applications due to their unique properties. acs.org Quaternary ammonium (B1175870) salts, such as this compound, are important precursors for the synthesis of ionic liquids. researchgate.net
A common method for preparing ionic liquids involves a two-step process. d-nb.info The first step is a quaternization reaction, where an amine is alkylated with an alkyl halide (like benzyl bromide) to form the desired cation. researchgate.netd-nb.info If the resulting halide salt is not the final desired ionic liquid, a second step, anion exchange (metathesis), is performed. d-nb.info In the metathesis reaction, the halide anion is exchanged for a different anion, such as triflate, tosylate, or methyl sulfate, to produce the final ionic liquid. d-nb.info This approach allows for the synthesis of a wide variety of ionic liquids with tailored properties.
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for 1 Benzyl 1 Pyrazinium Bromide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 1-Benzyl-1-pyrazinium bromide, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazinium ring, the benzylic methylene (B1212753) group, and the phenyl ring.
In a study of benzyl (B1604629) pyrazinium hexafluoroantimonate, a related compound, the ¹H NMR spectrum in acetone-d₆ showed a singlet for the benzylic methylene protons (–CH₂–) at 6.26 ppm. nih.gov The protons of the pyrazinium ring appeared as singlets at 8.66 ppm and 8.46 ppm, while the phenyl protons were observed as a multiplet at 8.13 ppm. nih.gov The integration of these signals, representing the area under each peak, corresponds to the number of protons giving rise to the signal, further confirming the assignment. libretexts.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazinium-H | ~8.5-9.5 | m |
| Phenyl-H | ~7.4-7.6 | m |
| Benzylic-CH₂ | ~5.8-6.3 | s |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Since the natural abundance of ¹³C is low, spectra are often acquired with proton decoupling, resulting in a single peak for each unique carbon atom. bhu.ac.in
For this compound, distinct signals are expected for the pyrazinium ring carbons, the benzylic methylene carbon, and the carbons of the phenyl group. The chemical shifts of the pyrazinium carbons are typically found downfield due to the electron-withdrawing effect of the positively charged nitrogen atom. In a study on related pyrazine (B50134) derivatives, the carbons of the pyrazine ring appeared at δ: 146.95, 145.02, 143.43, and 138.69 ppm. rsc.org The phenyl ring carbons typically resonate in the aromatic region (δ 120-140 ppm), and the benzylic methylene carbon is expected to appear around δ 60-70 ppm. rsc.orgrsc.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrazinium-C | ~140-150 |
| Phenyl-C (quaternary) | ~130-135 |
| Phenyl-C (CH) | ~125-130 |
| Benzylic-CH₂ | ~65-75 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy would be a crucial technique. This method is highly sensitive and provides information about the chemical environment of fluorine atoms within the molecule. The chemical shifts and coupling constants in ¹⁹F NMR can help determine the position and number of fluorine substituents.
Carbon (¹³C) NMR Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. neu.edu.tr For this compound, electrospray ionization (ESI) is a common method that would show a prominent peak for the 1-benzyl-1-pyrazinium cation ([M-Br]⁺).
The fragmentation pattern of the molecular ion provides valuable structural information. libretexts.org In the case of the 1-benzyl-1-pyrazinium cation, a characteristic fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a benzyl cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91. Another possible fragmentation pathway involves the loss of the pyrazine ring. The presence of bromine is identifiable by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). msu.edu
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. velp.com The experimental values are then compared to the calculated theoretical percentages for the proposed molecular formula. For this compound (C₁₁H₁₁BrN₂), the theoretical elemental composition would be calculated. aksci.com The determination of bromine content can be achieved through methods like combustion in an oxygen atmosphere followed by titration. vscht.cz Close agreement between the experimental and theoretical values provides strong evidence for the assigned empirical formula. nih.gov
Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₁H₁₁BrN₂) aksci.com
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 11 | 132.11 | 52.61% |
| Hydrogen (H) | 1.01 | 11 | 11.11 | 4.43% |
| Bromine (Br) | 79.90 | 1 | 79.90 | 31.81% |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 11.16% |
| Total | 251.14 | 100.00% |
X-ray Crystallography for Solid-State Structure and Conformation Analysis
Studies on similar compounds, such as complexes containing 1-(4'-bromobenzyl)pyrazinium, have utilized X-ray crystallography to elucidate their crystal structures. tandfonline.comtandfonline.com Such an analysis for this compound would confirm the planarity of the pyrazinium ring and the geometry around the quaternary nitrogen atom. It would also reveal the relative orientation of the benzyl group with respect to the pyrazinium ring and the position of the bromide counter-ion in the crystal lattice. tandfonline.comtandfonline.com
Computational and Theoretical Studies on 1 Benzyl 1 Pyrazinium Bromide and Pyrazinium Derivatives
Quantum Chemical Calculations of Electronic Structure and Charge Distribution
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and charge distribution of 1-Benzyl-1-pyrazinium Bromide. In the 1-benzyl-1-pyrazinium cation, the positive charge is not localized on a single atom but is distributed across the pyrazinium ring and the benzylic substituent.
The introduction of the electron-donating benzyl (B1604629) group at one of the nitrogen atoms significantly influences the electronic properties of the pyrazinium ring. This substitution breaks the symmetry of the parent pyrazine (B50134) molecule, leading to a redistribution of electron density. Theoretical studies on related N-alkylated pyrazinium and pyridinium (B92312) cations have shown that the positive charge is delocalized primarily over the nitrogen atoms and the aromatic ring carbons. nih.gov
Natural Bond Orbital (NBO) analysis is a common technique used to quantify this charge distribution. For the 1-benzyl-1-pyrazinium cation, NBO calculations would likely reveal a significant positive charge on the quaternized nitrogen atom (N1) and the adjacent carbon atoms of the pyrazinium ring. The benzyl group, in turn, would also share a portion of the positive charge, with some delocalization into its own aromatic ring. The distribution of charges is crucial for understanding the molecule's reactivity, particularly its interactions with nucleophiles.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's electronic transitions and reactivity. For pyrazinium derivatives, the HOMO is typically associated with the π-system of the aromatic ring, while the LUMO is often a π* anti-bonding orbital. aip.org The presence of the benzyl group would be expected to raise the energy of the HOMO and alter the energy and localization of the LUMO compared to the unsubstituted pyrazinium cation.
Illustrative Data Table: Calculated NBO Charges for a Substituted Pyrazinium Cation
| Atom | Calculated Charge (e) |
|---|---|
| N1 (quaternized) | -0.45 |
| N4 | -0.50 |
| C2 | +0.25 |
| C3 | +0.15 |
| C5 | +0.18 |
| C6 | +0.22 |
| Benzylic CH2 | +0.10 |
Note: The data in this table is illustrative and based on general findings for similar N-substituted heterocyclic cations. Actual values for this compound would require specific calculations.
Prediction of Spectroscopic Parameters and Chemical Shifts
Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and UV-Visible spectra is of particular interest.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. nih.govnmrdb.org DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that correlate well with experimental values. icm.edu.pljocpr.com For the 1-benzyl-1-pyrazinium cation, the protons on the pyrazinium ring are expected to be significantly deshielded due to the positive charge, resulting in downfield chemical shifts in the ¹H NMR spectrum. The benzylic protons and the protons of the phenyl ring would also exhibit characteristic shifts influenced by the cationic pyrazinium moiety. Similarly, the ¹³C NMR spectrum would show downfield shifts for the carbon atoms of the pyrazinium ring.
UV-Visible Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. aip.org Pyrazinium derivatives typically exhibit π-π* transitions in the UV region. aip.org The introduction of the benzyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazinium cation, due to the extended conjugation.
Illustrative Data Table: Predicted Spectroscopic Data for a 1-Alkyl-pyrazinium Derivative
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (Pyrazinium-H, ppm) | 8.5 - 9.5 |
| ¹³C NMR Chemical Shift (Pyrazinium-C, ppm) | 140 - 150 |
| UV-Vis λmax (nm) | ~270-290 |
Note: The data presented is illustrative and based on typical values for related pyrazinium derivatives.
Analysis of Aromaticity and Thermodynamic Stability of the Pyrazinium Cation
The aromaticity of the pyrazinium cation and the thermodynamic stability of this compound are important aspects that can be investigated computationally.
Aromaticity: Aromaticity is a key concept in understanding the stability and reactivity of cyclic, conjugated systems. Several computational indices are used to quantify aromaticity, including the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netdiva-portal.orgmdpi.comscispace.com NICS calculations typically show negative values inside the aromatic ring, indicating a diamagnetic ring current. For the pyrazinium cation, NICS calculations would confirm its aromatic character. The substitution with a benzyl group is not expected to disrupt the aromaticity of the pyrazinium ring itself, although it may cause minor changes in the calculated indices.
Thermodynamic Stability: The thermodynamic stability of this compound can be assessed by calculating its heat of formation and Gibbs free energy of formation. umn.eduscirp.org These calculations can provide insights into the feasibility of its synthesis and its stability relative to other isomers or decomposition products. Computational studies on the stability of N-heterocyclic cations often involve comparing the energies of different conformers and assessing the strength of the cation-anion interaction. mdpi.comnih.gov The stability of the 1-benzyl-1-pyrazinium cation is influenced by the delocalization of the positive charge over the entire molecule.
Illustrative Data Table: Aromaticity Indices for Pyrazine and a Substituted Pyrazinium Cation
| Compound | NICS(0) (ppm) | HOMA |
|---|---|---|
| Pyrazine | -9.8 | 0.985 |
| 1-Methylpyrazinium Cation (illustrative) | -9.5 | 0.978 |
Note: The data is illustrative. NICS(0) is the Nucleus-Independent Chemical Shift at the ring center.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes. researchgate.netrsc.orgmdpi.comnih.gov For this compound, MD simulations can be used to explore its conformational landscape.
The key conformational flexibility in the 1-benzyl-1-pyrazinium cation arises from the rotation around the N-CH₂ bond and the C-C bond connecting the benzyl group to the pyrazinium ring. MD simulations can reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edursc.org For this compound, computational studies can be used to explore its reactivity, particularly in reactions involving the formation of pyrazinium ylides and their subsequent cycloaddition reactions.
Pyrazinium salts can be deprotonated at a carbon atom adjacent to a nitrogen atom to form N-ylides. These ylides are 1,3-dipoles and can undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.govresearchgate.netsciforum.netacs.orgresearchgate.net DFT calculations can be used to model the entire reaction pathway, including the structures of reactants, transition states, intermediates, and products. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.
For instance, the reaction of a 1-benzylpyrazinium ylide with an alkene would be expected to proceed through a concerted or stepwise [3+2] cycloaddition mechanism. Computational modeling could distinguish between these possibilities and predict the regioselectivity and stereoselectivity of the reaction.
Future Research Trajectories for 1 Benzyl 1 Pyrazinium Bromide Chemistry
Exploration of Undiscovered Reactivity Patterns and Unconventional Reaction Pathways
The pyrazinium ring system, while aromatic, possesses distinct electronic properties that suggest a wealth of untapped reactivity. Future research should systematically explore reaction pathways beyond standard transformations. The reactivity of related N-heterocyclic salts, such as pyridinium (B92312) compounds, can provide a roadmap for this exploration. For instance, pyridinium salts are known to undergo unconventional reactions like radical nucleophilic substitution and ring-opening under specific conditions. nih.gov It is plausible that 1-Benzyl-1-pyrazinium Bromide could participate in similar odd-electron reaction manifolds, potentially triggered by photoredox catalysis. nih.gov
Investigations could focus on dearomatization-functionalization strategies. Borane-catalyzed hydroboration has been used for the temporary dearomatization of pyridines, enabling subsequent meta-selective functionalization. researchgate.net Applying similar methodologies to this compound could provide access to a variety of substituted dihydropyrazines, which are valuable synthetic intermediates. Another promising avenue is the exploration of cross-electrophile coupling reactions, where the pyrazinium salt could act as one of the electrophilic partners. acs.org The influence of the benzyl (B1604629) group on the stability and reactivity of potential intermediates in these unconventional pathways remains a key area for investigation.
Table 1: Potential Unconventional Reaction Pathways for Investigation
| Reaction Type | Proposed Reagents/Conditions | Potential Outcome | Analogous System Reference |
|---|---|---|---|
| Radical Nucleophilic Substitution | Photoredox catalysis, radical precursors | C-H functionalization of the pyrazinium ring | Pyridinium Salts nih.gov |
| Reductive Dearomatization | Borane catalysts (e.g., B(C₆F₅)₃), hydrosilanes | Dihydropyrazine (B8608421) intermediates for further functionalization | Pyridines researchgate.net |
| Minisci-type Reaction | Silver-catalyzed oxidative decarboxylation | Alkylation/acylation of the electron-deficient ring | Protonated Pyridines mdpi.com |
| Ring-Opening Reactions | Strong nucleophiles, specific reaction conditions | Formation of acyclic diamine derivatives | Pyridinium Salts nih.gov |
Development of Asymmetric Synthetic Routes Utilizing Pyrazinium Scaffolds
The pyrazinium moiety represents a versatile scaffold for asymmetric synthesis. A significant future direction is the use of this compound and related structures as precursors for valuable, optically active compounds. A key example is the synthesis of chiral piperazines, which are prevalent in many pharmaceuticals. Research by Zhou's laboratory has demonstrated the highly efficient iridium-catalyzed asymmetric hydrogenation of 3-substituted pyrazinium salts, achieving good to excellent enantioselectivity (up to 92% ee). acs.org This methodology could be adapted to derivatives of this compound to generate a library of chiral benzyl-substituted piperazines.
Furthermore, the pyrazinium scaffold itself could be incorporated into chiral organocatalysts. Bifunctional amine-thiourea organocatalysts have been successfully employed in asymmetric cascade reactions to create complex heterocyclic systems. researchgate.net Future work could involve designing and synthesizing novel chiral catalysts where the pyrazinium unit acts as a key structural or binding element. The development of such synthetic routes would provide access to enantiomerically pure compounds with potential applications in drug discovery and materials science. rsc.orgscilit.com
Table 2: Example of Asymmetric Hydrogenation of Pyrazinium Salts Data sourced from research by Zhou's laboratory. acs.org
| Substrate | Chiral Ligand | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| 3-Phenyl-pyrazinium salt | JosiPhos-type L21a | High | >90% |
| 3-Naphthyl-pyrazinium salt | JosiPhos-type L21a | High | 92% |
| 3-(4-Methoxyphenyl)-pyrazinium salt | JosiPhos-type L21a | High | 91% |
| 3-Furyl-pyrazinium salt | JosiPhos-type L21a | High | 88% |
Integration into Advanced Functional Materials Beyond Traditional Ionic Liquids
While N-benzyl-N-heterocyclic bromides are often considered ionic liquids, the potential of this compound extends into more advanced functional materials. A promising research trajectory is the incorporation of the benzyl-pyrazinium moiety into polymer structures to create novel materials with tailored properties. For example, a cationic polymer containing pendant pyrazine (B50134) groups has been synthesized and used as a support for a heterogeneous acid catalyst. iau.ir This material demonstrated high thermal stability and recyclability. iau.ir By analogy, this compound could be functionalized with a polymerizable group and integrated into 3D-network polymers, potentially leading to new solid-state electrolytes, gas-storage materials, or porous catalytic supports. iau.ir
Another area of exploration is in the field of organic electronics. Pyrazine-containing compounds are known components of electroluminescent materials and semiconductors. nih.gov The specific electronic properties conferred by the quaternized, benzyl-substituted pyrazinium cation could be harnessed in the design of new charge-transporting materials or as components in stimuli-responsive systems. Research could focus on synthesizing and characterizing thin films or crystals of this compound derivatives to evaluate their photophysical and electronic properties.
Investigation of Catalytic Applications and Organocatalysis with Pyrazinium Moieties
The electron-deficient nature of the pyrazinium cation makes it an attractive candidate for applications in organocatalysis. It has been shown that pyrazinium salts bearing electron-withdrawing substituents can effectively catalyze mild oxidation reactions, such as the oxidation of sulfides to sulfoxides and Baeyer-Villiger oxidations, using hydrogen peroxide as a green oxidant. researchgate.net These pyrazinium catalysts are proposed to function similarly to flavinium catalysts through the formation of a reactive hydroperoxide intermediate. researchgate.net Future studies should investigate the catalytic activity of this compound in these and other transformations. The electronic influence of the benzyl group could modulate the reactivity and selectivity of the pyrazinium core, potentially leading to new catalytic applications.
Beyond oxidation, pyrazinium moieties could be explored in other catalytic cycles. For example, certain bipyridine derivatives catalyze the diboration of pyrazines through a distinct mechanism involving reductive addition and oxidative boryl transfer. acs.org Investigating whether this compound can engage in or mediate similar σ-bond activations could open up new synthetic methodologies. acs.org Furthermore, its potential as a phase-transfer catalyst, a role known for related pyridinium salts, warrants systematic investigation in a variety of biphasic organic reactions.
Table 3: Pyrazinium Salts as Organocatalysts for Oxidation Reactions Data based on findings for pyrazinium derivatives with electron-withdrawing groups. researchgate.net
| Substrate Type | Reaction Type | Oxidant | Catalyst Type | Typical Product |
|---|---|---|---|---|
| Aromatic Sulfides | Sulfoxidation | Hydrogen Peroxide | 3-Cyanopyrazinium salt | Aromatic Sulfoxides |
| Aliphatic Sulfides | Sulfoxidation | Hydrogen Peroxide | 3-Cyanopyrazinium salt | Aliphatic Sulfoxides |
| Cyclobutanones | Baeyer-Villiger Oxidation | Hydrogen Peroxide | 3-Cyanopyrazinium salt | γ-Butyrolactones |
Cross-Disciplinary Research Initiatives and Emerging Methodologies
Maximizing the scientific impact of this compound will require cross-disciplinary research efforts. nih.govup.ac.za An integrated approach combining synthetic chemistry, materials science, computational modeling, and biological screening is essential. For instance, theoretical studies using Density Functional Theory (DFT) can provide fundamental insights into the electronic structure, stability, and potential reactivity of the molecule, guiding experimental efforts. researchgate.net Such computational work can predict the most likely sites for nucleophilic or electrophilic attack and model the transition states of potential unconventional reactions. researchgate.net
Collaboration with materials scientists could accelerate the development of advanced polymers or electronic materials as described in section 7.3. iau.ir Similarly, partnerships with biologists and pharmacologists could uncover potential bioactivities. Pyrazine derivatives are present in numerous biologically active compounds and natural products, and they have been investigated as antagonists for receptors like P2X7R. mdpi.comnih.gov Screening this compound and its derivatives for biological activity could reveal unforeseen applications in medicinal chemistry. Adopting emerging methodologies, such as high-throughput screening and machine learning for property prediction, will be crucial in efficiently navigating the vast chemical space and uncovering the full potential of this versatile compound.
Q & A
Basic: What are the recommended methods for synthesizing and purifying 1-Benzyl-1-pyrazinium Bromide, and what safety precautions are critical during synthesis?
Methodological Answer:
Synthesis typically involves quaternization of pyrazine with benzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere. Purification often employs recrystallization from ethanol or acetone to remove unreacted starting materials. Safety protocols include:
- Use of closed systems/local exhaust ventilation to prevent inhalation of volatile reagents .
- Impervious gloves (EN 374 standard) and goggles to avoid skin/eye contact with benzyl bromide, a known lachrymator .
- Immediate neutralization of spills with sodium bicarbonate .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
Combine multiple spectroscopic methods:
- NMR : Compare H and C spectra with computational predictions (e.g., DFT) or reference data from databases like NIST Chemistry WebBook .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M-Br]) and isotopic patterns consistent with bromine.
- IR : Identify characteristic C-N stretching vibrations (~1,250 cm) and aromatic C-H bonds. Cross-validate with published crystallographic data for related pyrazinium salts .
Basic: What are the essential exposure controls and first-aid measures for handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Local exhaust ventilation and fume hoods to limit airborne concentrations .
- PPE : Safety goggles, nitrile gloves (tested for permeability), and lab coats. Respiratory protection (e.g., N95 masks) may be required if aerosolization occurs .
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation exposure .
Advanced: How can researchers investigate the mechanistic role of this compound in biological systems, such as enzyme inhibition?
Methodological Answer:
- In Vitro Assays : Use fluorescence quenching or isothermal titration calorimetry (ITC) to study binding interactions with target enzymes. Include controls for non-specific binding (e.g., bovine serum albumin).
- Kinetic Studies : Monitor enzyme activity via UV-Vis spectroscopy under varying concentrations of the compound. Analyze data using Michaelis-Menten or Hill plots to determine inhibition constants .
- Molecular Dynamics Simulations : Model interactions between the compound’s pyrazinium ring and active-site residues .
Advanced: What computational approaches are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict reactivity and solvation behavior.
- Molecular Docking : Screen against protein targets (e.g., ion channels) using software like AutoDock Vina. Validate with experimental binding assays .
- QSAR Modeling : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with solubility or toxicity data from analogous bromide salts .
Advanced: How should researchers address contradictions in reported synthetic yields or crystallographic data for this compound?
Methodological Answer:
- Systematic Replication : Vary reaction parameters (solvent, temperature, stoichiometry) and analyze yields via ANOVA to identify critical factors .
- Single-Crystal XRD : Resolve structural discrepancies by comparing unit cell parameters with deposited crystallographic data (e.g., Cambridge Structural Database).
- Peer-Review Validation : Cross-check NMR and mass spectra with independent labs or open-source repositories .
Advanced: What methodologies are appropriate for assessing the environmental persistence of this compound in aquatic systems?
Methodological Answer:
- Tracer Studies : Use bromide ion-selective electrodes or ion chromatography to monitor degradation in simulated wetlands, referencing protocols from bromide tracer tests in sediment systems .
- Ecotoxicity Assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure biomarkers (e.g., glutathione-S-transferase activity).
- Photolysis Studies : Exclude solutions to UV light and analyze breakdown products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
